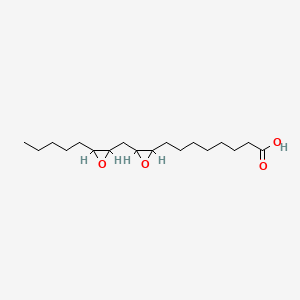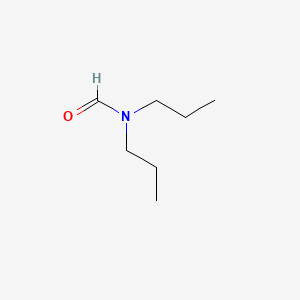
Cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl is a four-membered carbon ring structure with the molecular formula C4H7 . It is a type of cycloalkane, which are cyclic hydrocarbons with single bonds between carbon atoms. Cyclobutyl is a highly strained molecule due to its small ring size, which results in significant angle strain and torsional strain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl can be synthesized through various methods, including:
[2+2] Cycloadditions: This method involves the photochemical reaction of alkenes to form cyclobutyl rings.
Dehalogenation of 1,4-Dihalobutanes: This method involves the reduction of 1,4-dihalobutanes using reducing metals.
Hydrogenation of Cyclobutene: Cyclobutene can be hydrogenated in the presence of a nickel catalyst to form cyclobutyl.
Industrial Production Methods: Industrial production of cyclobutyl often involves large-scale photochemical reactions or catalytic hydrogenation processes. The choice of method depends on the desired purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl undergoes various chemical reactions, including:
Oxidation: Cyclobutyl can be oxidized to form cyclobutanone or other oxygenated derivatives.
Reduction: Cyclobutyl can be reduced to form butane or other reduced products.
Substitution: Cyclobutyl can undergo substitution reactions with halogens, resulting in halogenated cyclobutyl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of light or heat.
Major Products:
Oxidation: Cyclobutanone, cyclobutanol.
Reduction: Butane.
Substitution: Halogenated cyclobutyl compounds.
Scientific Research Applications
Cyclobutyl has a wide range of applications in scientific research, including:
Chemistry: Cyclobutyl is used as an intermediate in the synthesis of various organic compounds.
Biology: Cyclobutyl derivatives are used in the study of enzyme mechanisms and protein interactions.
Industry: Cyclobutyl is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclobutyl compounds varies depending on their specific application. In medicinal chemistry, cyclobutyl-containing drugs often target specific enzymes or receptors, modulating their activity to achieve therapeutic effects. The strained ring structure of cyclobutyl can enhance the binding affinity of these compounds to their molecular targets .
Comparison with Similar Compounds
Cyclobutyl can be compared to other cycloalkanes such as cyclopropyl, cyclopentyl, and cyclohexyl:
Cyclopropyl: Smaller ring size, higher strain energy.
Cyclopentyl: Larger ring size, lower strain energy.
Cyclohexyl: Even larger ring size, minimal strain energy.
Cyclobutyl’s unique four-membered ring structure gives it distinct chemical properties and reactivity compared to its larger and smaller counterparts .
Properties
CAS No. |
287-23-0 |
|---|---|
Molecular Formula |
C4H8 |
Molecular Weight |
56.11 g/mol |
IUPAC Name |
cyclobutane |
InChI |
InChI=1S/C4H8/c1-2-4-3-1/h1-4H2 |
InChI Key |
PMPVIKIVABFJJI-UHFFFAOYSA-N |
SMILES |
C1CCC1 |
Canonical SMILES |
C1CCC1 |
boiling_point |
13.08 °C @ 741 MM HG |
Color/Form |
Colorless gas |
density |
0.7038 AT 0 °C; 0.7125 @ 5 °C |
flash_point |
BELOW 50 °F Closed Cup |
melting_point |
-80 °C |
Key on ui other cas no. |
287-23-0 |
physical_description |
Gas that condenses to a liquid at 55 °F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Colorless gas; bp = 13 deg C; [Hawley] |
Pictograms |
Flammable; Compressed Gas |
solubility |
INSOL IN WATER; FREELY SOL IN ALCOHOL, ACETONE Sol in ethanol, ether, and acetone |
vapor_density |
1.93 (AIR= 1) |
vapor_pressure |
1.18X10+3 mm Hg @ 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dibenzo[a,e]fluoranthene](/img/structure/B1203091.png)











